2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine
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Overview
Description
The compound “2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine” is a complex organic molecule that contains several functional groups. These include a pyrazine ring, a piperidine ring, a pyridine ring with a trifluoromethyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and groups in space. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazine, piperidine, and pyridine rings, as well as the trifluoromethyl group. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
The compound’s structural features, such as the pyridin-2-yl group, make it suitable for use in Suzuki–Miyaura cross-coupling reactions. This reaction is a widely-applied method for forming carbon-carbon bonds in organic synthesis. The presence of the trifluoromethyl group could potentially enhance the reactivity and stability of the boron reagents used in these reactions .
Kinase Inhibition for Cancer Therapy
Compounds with similar structures have been identified as selective kinase inhibitors, which are crucial in cancer therapy. They can inhibit the RET kinase, which plays a role in the development of certain types of cancers. The specificity and potency of these compounds make them valuable for targeted cancer treatments, particularly in cases where mutations in the RET gene are involved .
Development of New Pesticides
The structural analogs of this compound have shown promise in the development of new pesticides. Their mode of action differs from existing pesticides, which is beneficial in managing pesticide resistance. The compound’s unique structure could lead to the creation of novel pesticides with improved efficacy and lower resistance rates .
Organic Synthesis and Medicinal Chemistry
In medicinal chemistry, the compound’s framework can be utilized to synthesize a wide range of bioactive molecules. Its structural complexity allows for the creation of diverse derivatives with potential therapeutic applications. The compound could serve as a key intermediate in the synthesis of new drugs .
Material Science and Catalysis
The compound’s fluorinated groups and heterocyclic components make it interesting for material science applications. It could be used in the design of new catalysts or functional materials that require specific electronic properties. The trifluoromethyl group, in particular, could impart desirable characteristics such as increased stability and reactivity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-16(22-8-7-21-12)24-9-5-13(6-10-24)11-25-15-4-2-3-14(23-15)17(18,19)20/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPIKUADUCOZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine |
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